molecular formula C6H5Cl2NO B1387956 2,3-Dichloro-5-methoxypyridine CAS No. 885168-12-7

2,3-Dichloro-5-methoxypyridine

Cat. No. B1387956
M. Wt: 178.01 g/mol
InChI Key: JQHLCLPLUWFPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-5-methoxypyridine is a chemical compound with the molecular formula C6H5Cl2NO . It is used in various chemical reactions and has a molecular weight of 178.02 .


Synthesis Analysis

The synthesis of 2,3-Dichloro-5-methoxypyridine involves various methodologies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-methoxypyridine consists of a pyridine ring with two chlorine atoms and one methoxy group attached to it .


Chemical Reactions Analysis

2,3-Dichloro-5-methoxypyridine is used as a chemical intermediate in various reactions . It has been used in the synthesis of substituted pyridines with diverse functional groups .


Physical And Chemical Properties Analysis

2,3-Dichloro-5-methoxypyridine is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 and a boiling point of 242.7±35.0 °C at 760 mmHg .

Scientific Research Applications

Spectroscopic and Molecular Modelling Studies

  • Spectroscopic and Thermal Studies : The charge transfer interaction between related compounds, such as 5-amino-2-methoxypyridine and chloranilic acid, has been investigated using spectroscopic methods. These studies contribute to understanding the stability and formation of complexes in various solvents, which is crucial for applications in molecular modeling and design (Alghanmi & Habeeb, 2015).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : Research has focused on synthesizing derivatives from related compounds like 2-chloro- and 2-methoxypyridine, examining the pathways and mechanisms involved. This is essential for developing novel compounds for various applications (Gros, Choppin & Fort, 2003).
  • Synthesis and Analysis of Nitropyridine : The synthesis of compounds like 3-Methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine, through processes like substitution and nitration, is a key area of research. The structural identification of these compounds is critical for their application in various scientific fields (Jianlong, 2007).

Pharmaceutical and Medicinal Chemistry Applications

  • Cytotoxic Activity Assessment : Studies on 2-methoxypyridine derivatives have been conducted to assess their cytotoxic activities against cancer cell lines. This is significant for the development of new anticancer agents (Al‐Refai et al., 2019).
  • Synthesis of Alkaloids : The use of methoxypyridines in the synthesis of Lycopodium alkaloids, such as lycoposerramine R, highlights their importance in the field of organic synthesis and pharmaceuticals (Bisai & Sarpong, 2010).

Photophysical and Computational Studies

  • Photophysical and Computational Analysis : The investigation of the vibrational and electronic spectra of related compounds, such as 2-chloro-6-methoxypyridine, is crucial for understanding their photophysical properties. This research contributes to the field of material science, particularly in the design of novel fluorescent materials (Arjunan et al., 2011).

Safety And Hazards

2,3-Dichloro-5-methoxypyridine is classified under GHS07 and has the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dichloro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHLCLPLUWFPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660570
Record name 2,3-Dichloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-methoxypyridine

CAS RN

885168-12-7
Record name 2,3-Dichloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-5-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-5-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-5-methoxypyridine
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-5-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-5-methoxypyridine

Citations

For This Compound
1
Citations
L Yin - 2005 - edoc.hu-berlin.de
In the present thesis, I tried to vary the central nitrogen-heterocyclic cores, the functionalised side chains and its position of attachment. As a synthetic strategy, palladium-catalyzed …
Number of citations: 2 edoc.hu-berlin.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.